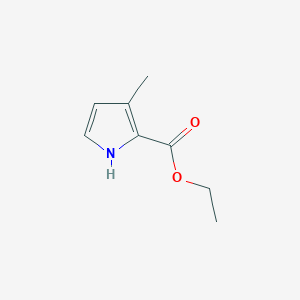
ethyl 3-methyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO2 . It has an average mass of 153.178 Da and a monoisotopic mass of 153.078979 Da .
Synthesis Analysis
The synthesis of pyrrole esters like ethyl 3-methyl-1H-pyrrole-2-carboxylate can be achieved through a simple enzymatic approach (Novozym 435) for transesterification . The best reaction conditions, which resulted in the optimum yield of 92%, were evaluated based on the effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation .Molecular Structure Analysis
The molecular structure of ethyl 3-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring attached to a carboxylate group . The pyrrole ring is a five-membered aromatic heterocycle, while the carboxylate group is an ester functional group .Physical And Chemical Properties Analysis
Ethyl 3-methyl-1H-pyrrole-2-carboxylate has a density of 1.1±0.1 g/cm3 . Its boiling point is predicted to be 289.7±20.0 °C . The compound has a refractive index of 1.517 .Applications De Recherche Scientifique
Medicinal Chemistry
- Summary of Application : Pyrrole derivatives, such as pyrrolopyrazine, are used in medicinal chemistry due to their wide range of biological activities . They are found in pharmaceuticals, organic materials, and natural products .
- Methods of Application : The synthetic process often starts with a Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate . Alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide produces the related N-ethyl carboxylate pyrrole .
- Results or Outcomes : Compounds with the pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Drug Discovery
- Summary of Application : Pyrrole is a biologically active scaffold that possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods of Application : Various tactical approaches are used to synthesize pyrrole and pyrrole containing analogs .
- Results or Outcomes : Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Organic Synthesis
- Summary of Application : Ethyl 3-methyl-1H-pyrrole-2-carboxylate is often used as an intermediate in organic synthesis .
- Methods of Application : The specific methods of application can vary widely depending on the target molecule. Typically, it involves reactions such as substitution, addition, or elimination .
- Results or Outcomes : The outcomes of these reactions are new organic compounds that can be used in various applications, from pharmaceuticals to materials science .
Dye Intermediates
- Summary of Application : Pyrrole derivatives are used as intermediates in the production of dyes .
- Methods of Application : The specific methods of application can vary widely depending on the type of dye being produced. It often involves complex organic synthesis procedures .
- Results or Outcomes : The outcomes are various types of dyes that can be used in industries such as textiles, printing, and plastics .
Fragrance Ingredients
- Summary of Application : Pyrrole derivatives can also be used as fragrance ingredients .
- Methods of Application : These compounds can be incorporated into various products to impart a specific scent .
- Results or Outcomes : The outcomes are fragrant products that can be used in industries such as cosmetics, personal care, and home care .
Fungicides and Antibiotics
- Summary of Application : Pyrrole derivatives are used in the creation of fungicides and antibiotics .
- Methods of Application : The specific methods of application can vary widely depending on the type of fungicide or antibiotic being produced. It often involves complex organic synthesis procedures .
- Results or Outcomes : The outcomes are various types of fungicides and antibiotics that can be used in industries such as agriculture and healthcare .
Cholesterol Reducing Drugs
- Summary of Application : Pyrrole derivatives are used in the creation of cholesterol reducing drugs .
- Methods of Application : The specific methods of application can vary widely depending on the type of drug being produced. It often involves complex organic synthesis procedures .
- Results or Outcomes : The outcomes are various types of drugs that can be used in healthcare for the treatment of high cholesterol .
Antitumor Agents
- Summary of Application : Pyrrole derivatives are used in the creation of antitumor agents .
- Methods of Application : The specific methods of application can vary widely depending on the type of antitumor agent being produced. It often involves complex organic synthesis procedures .
- Results or Outcomes : The outcomes are various types of antitumor agents that can be used in healthcare for the treatment of different types of cancer .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGILMAYWLMWCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942036 | |
| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
20032-32-0, 3284-47-7 | |
| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



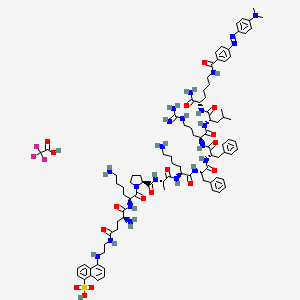
![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)
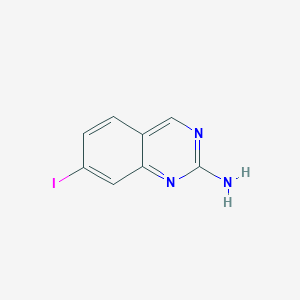
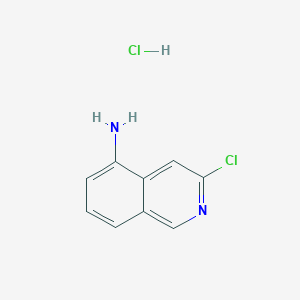
![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)
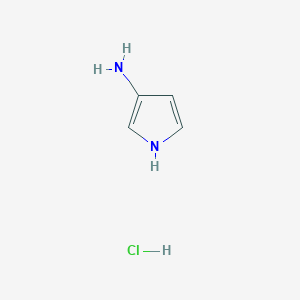
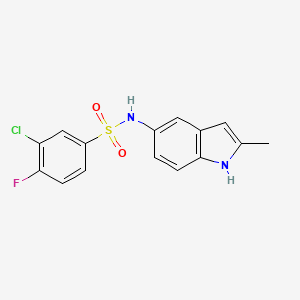
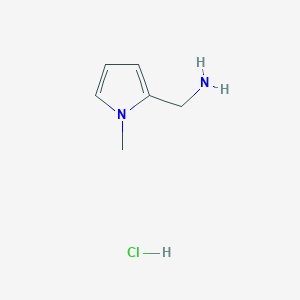
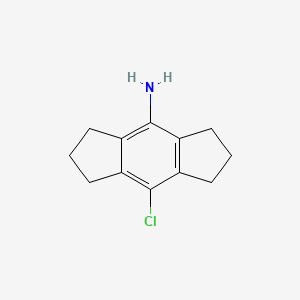
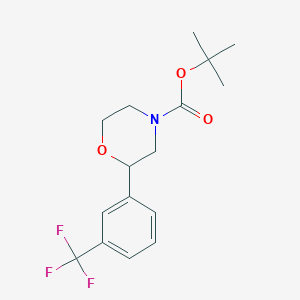
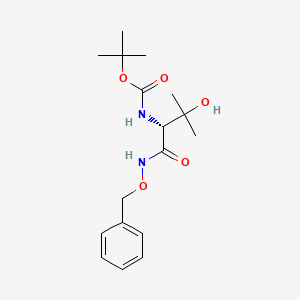


![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)